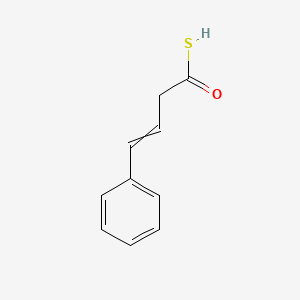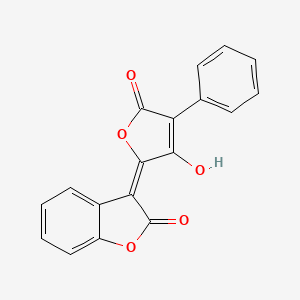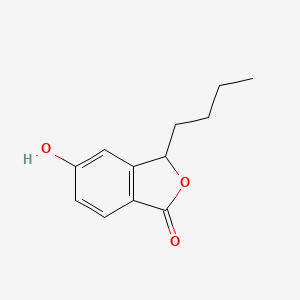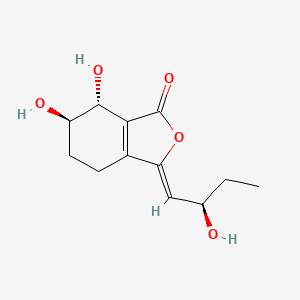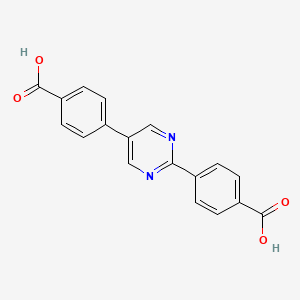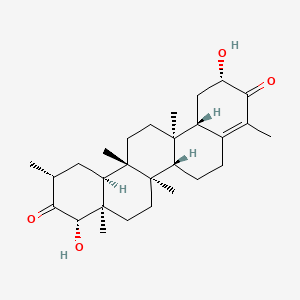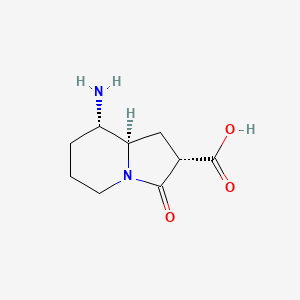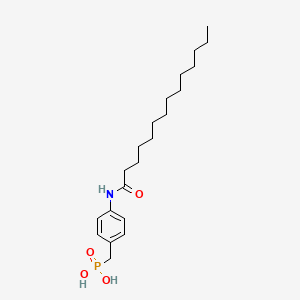
3-Methoxymollugin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymollugin typically starts from 3-bromomollugin. One method involves the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in the formation of this compound . The reaction conditions include the use of 2 M sodium methoxide in a mixture of methanol and dimethylformamide (DMF) with a catalytic amount of copper iodide (CuI) at room temperature for 56 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxymollugin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
3-Methoxymollugin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other phenolic compounds.
Biology: Its antibacterial and antioxidant properties make it useful in biological studies.
Industry: It is used in the formulation of cosmetics and food products for its beneficial properties.
Mécanisme D'action
The mechanism of action of 3-Methoxymollugin involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting inflammatory pathways: It reduces the production of pro-inflammatory cytokines.
Antioxidant activity: It scavenges free radicals and reduces oxidative stress.
Antibacterial action: It disrupts bacterial cell walls and inhibits bacterial growth.
Comparaison Avec Des Composés Similaires
3-Methoxymollugin is similar to other phenolic compounds such as:
3-Hydroxymollugin: Another phenolic compound with similar biological activities.
Mollugin: A related compound found in the same plant species with comparable properties.
Uniqueness
This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
methyl 6-hydroxy-3-methoxy-2,2-dimethylbenzo[h]chromene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-18(2)13(21-3)9-12-14(17(20)22-4)15(19)10-7-5-6-8-11(10)16(12)23-18/h5-9,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQKAHAAVZGZPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of 3-methoxymollugin and what other similar compounds have been found in the same source?
A1: this compound is a cytotoxic compound found in small amounts in Pentas longiflora [, ]. This plant is also a source for several other related compounds, including pentalongin, mollugin, trans-3,4-dihydroxy-3,4-dihydromollugin, methyl-2,3-epoxy-3-prenyl-1,4-naphthoquinone-2-carboxylate, tectoquinone, and 3-hydroxymollugin [].
Q2: Can you describe an interesting observation during the synthesis of this compound?
A2: During attempts to synthesize this compound from 3-bromomollugin using sodium methoxide in methanol, researchers unexpectedly observed the formation of a ring-contracted product, methyl isopropenylfuromollugin, alongside the desired this compound []. This unusual ring contraction was proposed to occur through a pericyclic retro oxa-6π ring-opening mechanism [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


